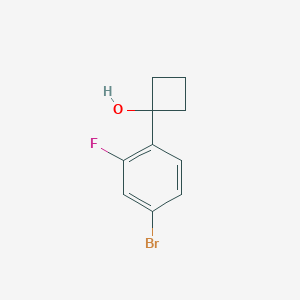
1-(4-bromo-2-fluorophenyl)cyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromo-2-fluorophenyl)cyclobutan-1-ol is a chemical compound with the molecular formula C10H10BrFO. It is a cyclobutanol derivative containing a benzene ring substituted with bromine and fluorine atoms. This compound is often used as a building block in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-bromo-2-fluorophenyl)cyclobutan-1-ol can be synthesized through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 1-(4-bromo-2-fluorophenyl)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine and fluorine substituents can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-bromo-2-fluorophenyl)cyclobutan-1-ol has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-bromo-2-fluorophenyl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1-(4-Bromo-2-chlorophenyl)cyclobutanol
- 1-(4-Bromo-2-methylphenyl)cyclobutanol
- 1-(4-Bromo-2-nitrophenyl)cyclobutanol
Comparison: 1-(4-bromo-2-fluorophenyl)cyclobutan-1-ol is unique due to the presence of both bromine and fluorine substituents on the benzene ring. This combination of substituents can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from other similar compounds.
Properties
Molecular Formula |
C10H10BrFO |
|---|---|
Molecular Weight |
245.09 g/mol |
IUPAC Name |
1-(4-bromo-2-fluorophenyl)cyclobutan-1-ol |
InChI |
InChI=1S/C10H10BrFO/c11-7-2-3-8(9(12)6-7)10(13)4-1-5-10/h2-3,6,13H,1,4-5H2 |
InChI Key |
LLTQJDSKKZYFAY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=C(C=C(C=C2)Br)F)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


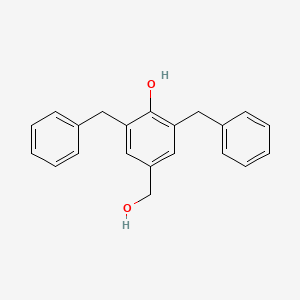
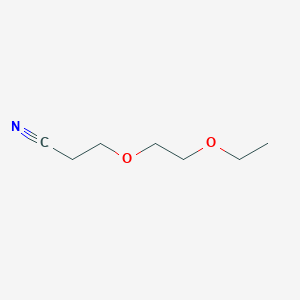

![4-({4-[(Undec-10-en-1-yl)oxy]benzoyl}oxy)benzoic acid](/img/structure/B8661865.png)
![8-(4-Methoxyphenyl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B8661870.png)
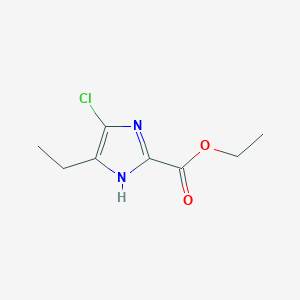
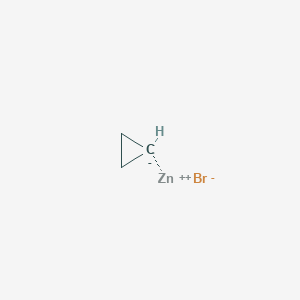
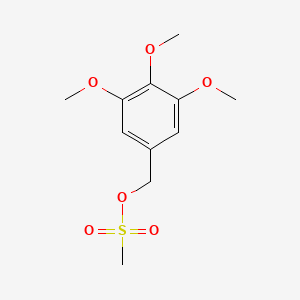
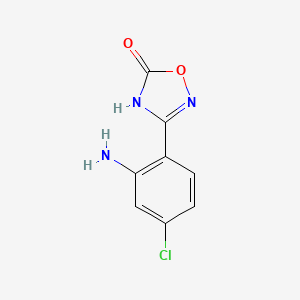

![2-[(1-Oxopentyl)amino]benzamide](/img/structure/B8661915.png)
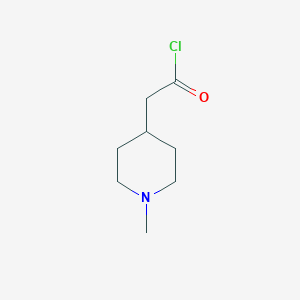
![[1,2,4]Triazolo[1,5-a]quinolin-2-amine](/img/structure/B8661926.png)
